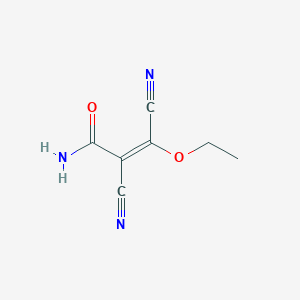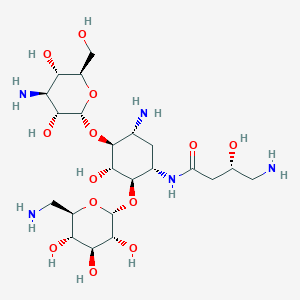
6-Hydroxypyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-1,6-dihydropyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H4N2O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with ammonia. This reaction results in the formation of the desired compound through the formal condensation of the carboxy group of pyrazinoic acid .
Industrial Production Methods: Industrial production methods for this compound often involve microbial hydroxylation of pyridine-2-carboxylic acid. This biotransformation process is carried out using specific microbial strains that induce regiospecific hydroxylation, leading to the formation of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: 6-Oxo-1,6-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Oxo-1,6-dihydropyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2-carboxamide involves its conversion to pyrazinoic acid in the body. Pyrazinoic acid exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall integrity, leading to the death of the mycobacteria .
Comparación Con Compuestos Similares
Pyrazinamide: A prodrug for pyrazinoic acid, used in the treatment of tuberculosis.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibitory effects on matrix metalloproteinases (MMPs) and potential therapeutic applications.
Uniqueness: 6-Oxo-1,6-dihydropyrazine-2-carboxamide is unique due to its specific chemical structure and its ability to act as a prodrug for pyrazinoic acid. This property makes it particularly valuable in the treatment of tuberculosis, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C5H5N3O2 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
6-oxo-1H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-7-2-4(9)8-3/h1-2H,(H2,6,10)(H,8,9) |
Clave InChI |
UEOFHWUDGJYGGB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)C=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



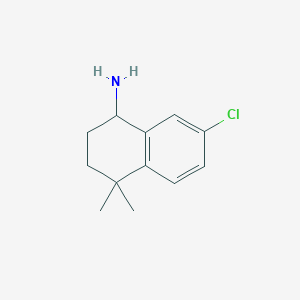

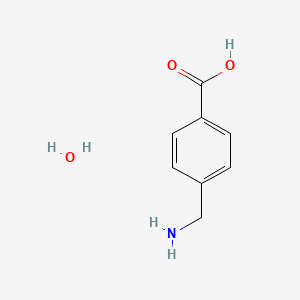

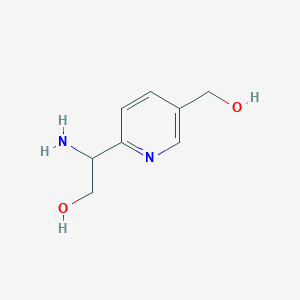

![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

